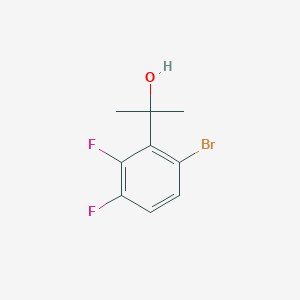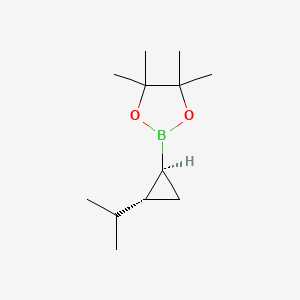
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclopropyl group and a dioxaborolane ring, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters under controlled conditions. One common method includes the use of isopropylcyclopropylboronic acid as a starting material, which is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield cyclopropyl derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of cyclopropyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is studied for its potential use in drug development and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve boron-containing compounds.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile tool in chemical reactions. The cyclopropyl group also contributes to the compound’s reactivity by providing steric hindrance and electronic effects that influence the reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the cyclopropyl group.
Isopropylcyclopropylboronic Acid: Similar but does not have the tetramethyl-1,3,2-dioxaborolane moiety.
Uniqueness
What sets 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is the combination of the cyclopropyl group and the dioxaborolane ring, which imparts unique reactivity and stability. This dual functionality makes it a valuable reagent in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C12H23BO2 |
|---|---|
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m1/s1 |
Clave InChI |
NGLRCSLJXJGKHV-ZJUUUORDSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


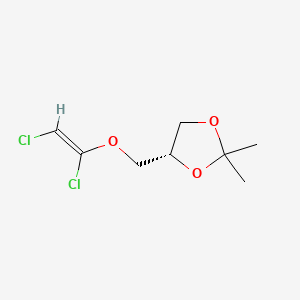
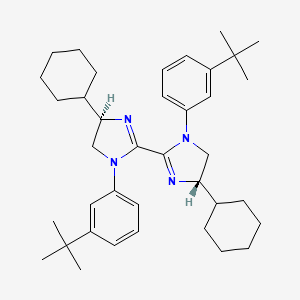
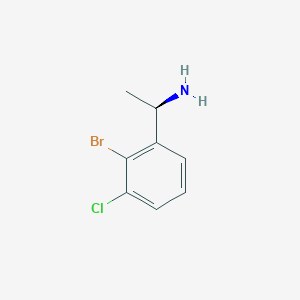
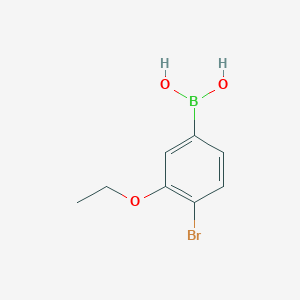
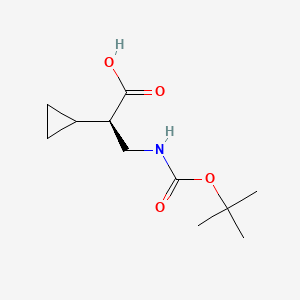
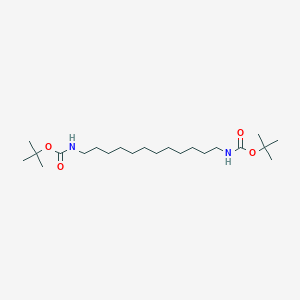
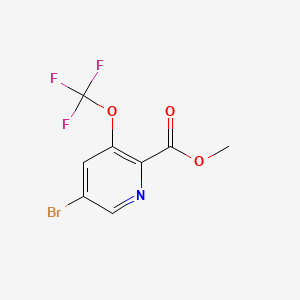
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
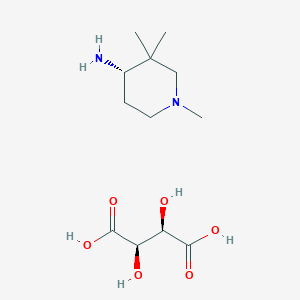
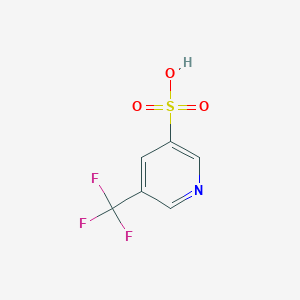
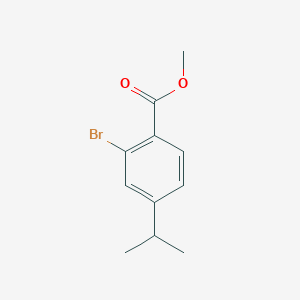
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)

